molecular formula C21H18O12 B1261999 Kaempferol-3-glucuronide

Kaempferol-3-glucuronide

Cat. No. B1261999
M. Wt: 462.4 g/mol
InChI Key: FNTJVYCFNVUBOL-MBIBTLSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kaempferol-3-glucuronide is a natural product found in Pteris vittata, Diospyros kaki, and Diplusodon uninervius with data available.

Scientific Research Applications

1. Absorption and Metabolism in Humans Kaempferol-3-glucuronide demonstrates efficient absorption and metabolism in humans. A study by Dupont et al. (2004) found that kaempferol, predominantly in the form of 3-glucuronide conjugate, is absorbed more efficiently than quercetin, even at low oral doses. This suggests that urinary kaempferol could serve as a biomarker for dietary exposure (Dupont et al., 2004).

2. Interaction with Cellular Transporters The interaction of kaempferol-3-glucuronide with efflux transporters and its impact on subcellular disposition was investigated by Li et al. (2018). The study highlighted that efflux transporters like P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated proteins (MRPs) influence the subcellular exposure and pharmacological activity of kaempferol (Li et al., 2018).

3. Antioxidant and Anti-inflammatory Activities Research by Wang et al. (2018) demonstrated the antitumor, antioxidant, and anti-inflammatory properties of kaempferol and its glycosides. This study provides evidence for the application of kaempferol-3-glucuronide in developing highly biologically active substances (Wang et al., 2018).

4. Impact on Glucose Metabolism Fang et al. (2021) explored how kaempferol-3-glucuronide affects glucose metabolism. They found that the glucuronide metabolites of kaempferol can target specific domains in the body and activate pathways that improve glucose consumption (Fang et al., 2021).

5. Metabolic Pathways in Hepatic Cells A study by Yodogawa et al. (2003) focused on the glucurono- and sulfo-conjugation of kaempferol in rat liver preparations. The research revealed that glucuronidation is a major metabolic pathway for kaempferol in hepatic cells (Yodogawa et al., 2003).

6. Pharmacokinetic Studies The role of phase II metabolic enzymes and efflux transporters in the disposition of kaempferol was studied by Zheng et al. (2016), highlighting the significance of these factors in determining the in vivo exposure of kaempferol-3-glucuronide (Zheng et al., 2016).

7. Skin Aging and Anti-aging Activities Elgamal et al. (2021) researched the anti-aging activities of kaempferol-3-glucuronide. Their study indicated that kaempferol-3-glucuronide shows potential in skin remodeling and aging processes, confirming its significance in cosmetic and pharmaceutical applications (Elgamal et al., 2021).

8. Effect on Protein Kinases The effect of kaempferol-3-glucuronide on inhibiting protein kinase activity was investigated by Beekmann et al. (2016). They found that while glucuronidation reduces the potency of kaempferol as a kinase inhibitor, kaempferol-3-glucuronide still retains a significant part of its inhibitory potential (Beekmann et al., 2016).

properties

Product Name

Kaempferol-3-glucuronide

Molecular Formula

C21H18O12

Molecular Weight

462.4 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)17-18(13(25)12-10(24)5-9(23)6-11(12)31-17)32-21-16(28)14(26)15(27)19(33-21)20(29)30/h1-6,14-16,19,21-24,26-28H,(H,29,30)/t14-,15-,16+,19-,21?/m0/s1

InChI Key

FNTJVYCFNVUBOL-MBIBTLSJSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O

Pictograms

Irritant

synonyms

kaempferol-3-O-glucuronide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kaempferol-3-glucuronide
Reactant of Route 2
Kaempferol-3-glucuronide
Reactant of Route 3
Kaempferol-3-glucuronide
Reactant of Route 4
Kaempferol-3-glucuronide
Reactant of Route 5
Kaempferol-3-glucuronide
Reactant of Route 6
Kaempferol-3-glucuronide

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